molecular formula C9H13ClN2OS B1522984 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride CAS No. 1251925-19-5

1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

Cat. No.: B1522984
CAS No.: 1251925-19-5
M. Wt: 232.73 g/mol
InChI Key: JKCMXBKZGATSIR-UHFFFAOYSA-N
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Description

1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2OS and a molecular weight of 232.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of 3-aminophenol with chloroform in the presence of a base, followed by the addition of dimethylformamide (DMF) and hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The process involves the use of automated systems to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives based on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in the study of biological systems and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • N,N-Dimethylformamide (DMF): A solvent and reagent used in organic synthesis.

  • 3-Aminophenol: A compound used in the production of dyes and pharmaceuticals.

  • Sulfanyl Compounds: Various sulfanyl derivatives used in chemical synthesis.

Uniqueness: 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

S-(3-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCMXBKZGATSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
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1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride

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